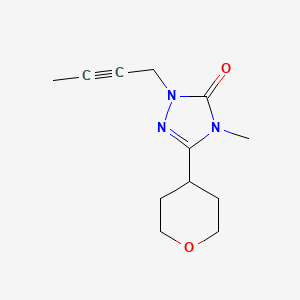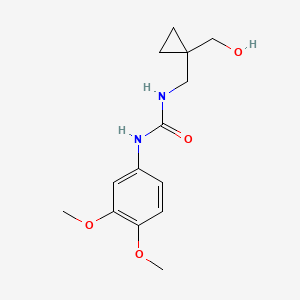
Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate” belong to a class of organic compounds known as oxazoles, which are heterocyclic compounds with an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring .
Synthesis Analysis
The synthesis of oxazoles often involves the cyclodehydration of certain β-hydroxy amides or the cyclization of α-acylaminoketones .Molecular Structure Analysis
The molecular structure of oxazoles consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The specific substitutions at different positions in the ring (like the 2-hydroxy, 4-methyl, and 5-carboxylate groups in your compound) can greatly influence the properties of the molecule.Chemical Reactions Analysis
Oxazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, undergo ring-opening reactions, or participate in various substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors that could be considered include its polarity, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Analytical Methods in Determining Antioxidant Activity
Antioxidants play a crucial role in various fields, including food engineering, medicine, and pharmacy. The study by Munteanu and Apetrei (2021) reviews critical analytical tests used to determine antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer and electron transfer mechanisms like CUPRAC and FRAP. These assays, based on spectrophotometry and electrochemical (bio)sensors, could provide a framework for assessing the antioxidant capacity of Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate and its implications in scientific research (Munteanu & Apetrei, 2021).
Chemical Recycling of Poly(ethylene terephthalate)
The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the potential for converting waste materials into valuable resources, as discussed by Karayannidis and Achilias (2007). This process, involving hydrolysis and glycolysis, provides insights into sustainable chemical recycling practices that could be applicable to the research and recycling of various chemical compounds, including this compound, for environmental sustainability and raw material conservation (Karayannidis & Achilias, 2007).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review advances in synthesizing 5-Hydroxymethylfurfural (HMF) from plant biomass, highlighting its role as a platform chemical for producing polymers, fuels, and other chemicals. This study suggests the potential for this compound to serve as a building block in synthesizing value-added products from renewable resources, contributing to the development of sustainable materials and energy solutions (Chernyshev et al., 2017).
Ethyl Carbamate in Foods and Beverages
Weber and Sharypov (2009) discuss the occurrence, toxicity, and analytical methods for detecting Ethyl carbamate, a carcinogen in fermented foods and beverages. Understanding the chemistry, toxicology, and detection methods of Ethyl carbamate could offer relevant insights into handling, studying, and ensuring the safety of this compound in research and potential applications (Weber & Sharypov, 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-oxo-3H-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPDWHONXRRAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2744118.png)
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)

![6-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2744124.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2744125.png)
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)



![2-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2744132.png)



![2-({2'-Oxo-[1,3'-bipiperidine]-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2744140.png)